An In-Depth Technical Guide to the Synthesis and Purification of 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt (DSS)
An In-Depth Technical Guide to the Synthesis and Purification of 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt (DSS)
Introduction
1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt, commonly known as DSS, is an organosilicon compound essential to the field of Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its chemical formula is (CH₃)₃SiCH₂CH₂CH₂SO₃⁻Na⁺.[1] DSS is primarily utilized as a chemical shift internal standard for ¹H NMR spectroscopy in aqueous solutions.[2][3][4][5] The International Union of Pure and Applied Chemistry (IUPAC) recommends DSS as the primary reference for ¹H, ¹³C, and other nuclei in aqueous media, where the traditional standard, tetramethylsilane (TMS), is unsuitable due to its poor water solubility.[2][6][7]
The trimethylsilyl (TMS) group in DSS produces a sharp, distinct singlet at approximately 0 ppm in the ¹H NMR spectrum, which is relatively insensitive to pH changes, making it a reliable reference point for a wide range of biochemical and clinical studies.[1][2] Its high water solubility further enhances its utility for analyzing biological samples like proteins, peptides, and metabolites.[2]
This guide provides a comprehensive overview of the synthesis, purification, and characterization of DSS, designed for researchers, scientists, and professionals in drug development who require a high-purity, reliable NMR standard.
Section 1: Synthesis of 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt
The most established and widely cited method for synthesizing DSS is through the free-radical addition of sodium bisulfite to allyltrimethylsilane.[2] This reaction provides a straightforward and efficient route to the desired sodium propanesulfonate derivative.
Mechanistic Principle: Free-Radical Addition
The core of the synthesis is a free-radical chain reaction. The reaction is typically initiated by a radical initiator, which decomposes upon heating to form free radicals. These radicals then abstract a hydrogen atom from sodium bisulfite (NaHSO₃), generating the bisulfite radical (•SO₃H). This radical adds to the double bond of allyltrimethylsilane. The regioselectivity of the addition, where the sulfur atom attaches to the terminal carbon of the allyl group, is governed by the formation of the more stable secondary carbon radical intermediate. This is an anti-Markovnikov addition. The resulting carbon-centered radical then propagates the chain by abstracting a hydrogen atom from another molecule of sodium bisulfite.
Experimental Protocol: Synthesis from Allyltrimethylsilane
This protocol is based on the foundational method for DSS synthesis.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Allyltrimethylsilane | (CH₃)₃SiCH₂CH=CH₂ | 114.28 | Specify amount |
| Sodium Bisulfite | NaHSO₃ | 104.06 | Specify molar excess |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Catalytic amount |
| Ethanol | C₂H₅OH | 46.07 | As solvent |
| Water (Deionized) | H₂O | 18.02 | As solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | For neutralization |
Step-by-Step Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium bisulfite in a mixture of ethanol and water.
-
Addition of Reactant: Add allyltrimethylsilane to the stirred solution.
-
Initiation: Add a catalytic amount of a free-radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically allowed to proceed for several hours to ensure complete conversion.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. The solution may be acidic due to the presence of unreacted bisulfite. Carefully neutralize the mixture by adding sodium bicarbonate until effervescence ceases. This step is crucial for isolating the sodium salt of the sulfonic acid.[2]
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Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid residue is the crude DSS, which will require further purification.
Caption: Purification and isolation of DSS.
Section 3: Characterization and Quality Control
After purification, it is imperative to verify the identity and purity of the synthesized DSS. This is achieved through a combination of spectroscopic and physical characterization techniques.
Spectroscopic Analysis
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¹H NMR Spectroscopy: This is the most critical analysis. The ¹H NMR spectrum of DSS in D₂O should show a sharp singlet for the nine equivalent protons of the trimethylsilyl group at δ ≈ 0.0 ppm. Other signals corresponding to the propyl chain protons should appear at approximately 0.63, 1.75, and 2.91 ppm. [1]The absence of any other significant peaks confirms the high purity of the compound.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to identify the key functional groups, particularly the strong absorption bands characteristic of the sulfonate group (S=O stretching).
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NaO₃SSi | [8] |
| Molecular Weight | 218.32 g/mol | [3][8][9] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | ~165 °C (decomposes) | [3] |
| Solubility | High solubility in water (>5 mg/mL) | [2] |
Purity Assessment
-
Elemental Analysis: Combustion analysis can determine the percentage composition of carbon, hydrogen, and sulfur, which should match the theoretical values for C₆H₁₅NaO₃SSi.
-
Quantitative NMR (qNMR): For the highest level of accuracy, qNMR can be performed using a certified reference material to determine the absolute purity of the synthesized DSS. [10]
Section 4: Applications in Research and Drug Development
Primary Application: Internal Standard in NMR Spectroscopy
DSS is the gold standard for an internal reference in aqueous NMR studies for several reasons:
-
Chemical Inertness: It is chemically inert and does not typically interact with most biological macromolecules. [2]However, it should be noted that some interactions with highly cationic peptides have been reported. [11]* Signal Position: Its primary resonance at 0 ppm is in a region of the ¹H NMR spectrum that is generally free of signals from most organic and biological molecules. [2]* pH Independence: The chemical shift of the TMS signal is stable across a wide pH range, which is crucial for biological studies where pH can vary. [1] For applications requiring the minimization of proton signals from the standard itself, deuterated versions of DSS (DSS-d₆) are available, where the protons on the propyl chain are replaced with deuterium. [2][7][12]
Other Applications
Beyond its primary role as an NMR standard, DSS and its derivatives can be used in other areas of chemical and pharmaceutical research, such as in the synthesis of certain types of polymers. [3]
Conclusion
The synthesis of 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt via the free-radical addition of sodium bisulfite to allyltrimethylsilane is a robust and accessible method for producing this vital NMR standard. Meticulous purification by recrystallization is paramount to achieving the high degree of purity required for its application. Proper characterization confirms the identity and quality of the final product, ensuring its reliability for accurate and reproducible NMR measurements in aqueous media. This guide provides the fundamental knowledge for researchers to confidently synthesize and purify their own high-quality DSS for a wide range of scientific endeavors.
References
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Quora. (2021, June 27). Can we use any other internal reference other than TMS for NMR spectroscopy? Retrieved from [Link]
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Gellman, S. H., et al. (2003, August 16). DSA: A New Internal Standard for NMR Studies in Aqueous Solution. Organic Letters. Retrieved from [Link]
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Wikipedia. (n.d.). DSS (NMR standard). Retrieved from [Link]
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MilliporeSigma. (n.d.). 3-(Trimethylsilyl)-1-propanesulfonic acid sodium salt. Retrieved from [Link]
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Vitols, C., Mercier, P., & McNutt-Holland, I. (2007, December). Accurate CSI Quantification for Targeted Profiling. Chenomx. Retrieved from [Link]
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PubChem. (n.d.). 3-(trimethylsilyl)-1-propanesulfonic acid-d6. Retrieved from [Link]
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CHEMDOR CHEMICALS. (n.d.). 3-(Trimethylsilyl)-1-propanesulfonic acid sodium salt. Retrieved from [Link]
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UCSB Department of Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing. Retrieved from [Link]
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BIPM. (2019, March 14). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]
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SciSpace. (n.d.). REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNTHESIS. Retrieved from [Link]
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